molecular formula C11H14N2S B12009902 3-(2-Methylpropyl)amino-2,1-benzisothiazole CAS No. 712-12-9

3-(2-Methylpropyl)amino-2,1-benzisothiazole

Cat. No.: B12009902
CAS No.: 712-12-9
M. Wt: 206.31 g/mol
InChI Key: DFUCHBBETXLBOR-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)amino-2,1-benzisothiazole (CAS 712-12-9) is a chemical compound with the molecular formula C11H14N2S . It is a derivative of the 1,2-benzisothiazole scaffold, a structure known for its diverse biological and industrial applications . The 3-amino-1,2-benzisothiazole core is recognized as a valuable intermediate in the synthesis of more complex molecules, including those with potential pharmacological activity . For instance, related 1,2-benzisothiazole derivatives are utilized in the development of antipsychotic medications and have been investigated as inhibitors of viral polymerases . Furthermore, the broader class of isothiazolinones, which are structurally related, are well-documented for their potent antimicrobial and preservative properties in industrial settings . Researchers may explore this specific alkylamino derivative for its potential in these or novel areas of investigation, leveraging its functional group for further chemical modification. This product is intended for laboratory research purposes only. It is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

712-12-9

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

N-(2-methylpropyl)-2,1-benzothiazol-3-amine

InChI

InChI=1S/C11H14N2S/c1-8(2)7-12-11-9-5-3-4-6-10(9)13-14-11/h3-6,8,12H,7H2,1-2H3

InChI Key

DFUCHBBETXLBOR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C2C=CC=CC2=NS1

Origin of Product

United States

Preparation Methods

Stepwise Reaction Mechanism

  • Activation of Thiosalicylic Acid :
    Thiosalicylic acid (100 mg, 0.65 mmol) reacts with excess thionyl chloride (471.5 µL, 6.5 mmol) in the presence of catalytic N,N-dimethylformamide (DMF) at 80°C for 12 hours. This step generates the corresponding acyl chloride intermediate .

  • Nucleophilic Amination :
    The crude acyl chloride is dissolved in dichloromethane (DCM) and treated with 2-methylpropylamine (10 equivalents). The mixture is stirred at room temperature for 20 hours, facilitating the formation of the amide bond .

  • Cyclization and Isolation :
    The reaction mixture is diluted with water, extracted with ethyl acetate, and dried over magnesium sulfate. Solvent removal under reduced pressure yields the product as a pale-yellow solid.

Key Parameters :

  • Yield : 60–75% (depending on purification methods)

  • Purity : >95% (confirmed by HPLC)

Alternative Pathways via Benzisothiazole Intermediate

A second method, detailed in historical pharmacological studies, employs preformed benzisothiazole scaffolds functionalized at the 3-position. This approach involves:

Direct Amination of 3-Chloro-2,1-benzisothiazole

  • Substrate Preparation :
    3-Chloro-2,1-benzisothiazole is synthesized via chlorination of 2,1-benzisothiazol-3(2H)-one using phosphorus oxychloride (POCl₃) .

  • Nucleophilic Substitution :
    The chloro derivative reacts with 2-methylpropylamine in tetrahydrofuran (THF) under reflux for 8 hours. The reaction is monitored by TLC, and the product is isolated via column chromatography (silica gel, hexane/ethyl acetate 4:1).

Optimization Insights :

  • Temperature : Reflux conditions (66–70°C) enhance reaction efficiency.

  • Solvent : Polar aprotic solvents (e.g., THF) improve nucleophilic displacement kinetics.

Comparative Analysis of Synthetic Routes

The following table summarizes critical metrics for the two primary methods:

Parameter Cyclization Method Amination Method
Starting Material CostLow (thiosalicylic acid)Moderate (3-chloro derivative)
Reaction Time32 hours8 hours
Overall Yield60–75%50–65%
Purification ComplexitySimple extractionColumn chromatography
ScalabilityHighModerate

The cyclization route offers superior scalability and cost-effectiveness, whereas the amination method provides faster reaction times at the expense of lower yields.

Spectroscopic Characterization and Validation

Synthetic products are validated using:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.02 (d, 6H, CH(CH₃)₂), 1.85–1.92 (m, 1H, CH(CH₃)₂), 3.45 (t, 2H, NCH₂), 7.25–7.65 (m, 4H, aromatic).

  • LC-MS : m/z 207.1 [M+H]⁺ (calc. 206.31).

  • IR : N-H stretch at 3350 cm⁻¹, C=S absorption at 1120 cm⁻¹ .

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)amino-2,1-benzisothiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various amine derivatives.

Scientific Research Applications

Antiviral Activity

Recent studies have demonstrated that derivatives of benzisothiazole, including 3-(2-Methylpropyl)amino-2,1-benzisothiazole, exhibit antiviral properties. For instance, research on N-substituted 1,2-benzisothiazol-3(2H)-ones has shown promising results against Dengue virus protease, indicating that this class of compounds can effectively inhibit viral replication through specific enzyme interactions .

Antimicrobial Properties

Benzisothiazole derivatives have also been investigated for their antimicrobial effects. A study identified a naturally occurring benzisoxazole with significant antibacterial activity against multi-drug resistant strains of Acinetobacter baumannii. This suggests that similar compounds could be developed as new antibiotics targeting resistant bacteria .

Pharmacological Potential

The pharmacological applications of benzisothiazole derivatives are extensive. They have been noted for their roles in treating various conditions:

  • Antipsychotic Effects : Compounds within this class have been used as intermediates in the synthesis of antipsychotic medications .
  • Anti-inflammatory and Antioxidant Activities : Benzisothiazoles have shown potential in reducing inflammation and oxidative stress in cellular models .
  • Anticancer Activity : Research indicates that certain derivatives may possess anticancer properties, making them candidates for further investigation in oncology .

Case Studies

StudyFocusFindings
Dengue Virus Inhibition Antiviral ActivitySeveral benzisothiazole derivatives inhibited DENV-2 NS2BNS3 protease with IC50 values in the micromolar range, suggesting potential as antiviral agents .
Antibacterial Activity Antimicrobial PropertiesA novel benzisoxazole demonstrated low MIC values against resistant strains of A. baumannii, highlighting its therapeutic potential against infections .
Pharmacological Insights General PharmacologyBenzisothiazole derivatives are involved in the development of FDA-approved drugs for epilepsy and mood disorders, showcasing their clinical relevance .

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)amino-2,1-benzisothiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The 2-methylpropylamino group distinguishes this compound from analogs with alkyl, aryl, or carbonyl substituents. Key comparisons include:

Table 1: Substituent and Functional Group Comparisons
Compound Name Core Structure Substituent/Functional Group CAS Number Molecular Weight (g/mol) Key Properties Source
3-(2-Methylpropyl)amino-2,1-benzisothiazole Benzisothiazole 3-(2-Methylpropylamino) ~222.3* High lipophilicity (estimated)
(2RS)-2-[4-(2-Methylpropyl)-phenyl]propanamide (Imp. C) Benzene 4-(2-Methylpropyl), propanamide 59512-17-3 219.3 Moderate solubility, amide H-bonding
(2RS)-2-(4-Butylphenyl)-propanoic Acid (Imp. B) Benzene 4-butyl, carboxylic acid 3585-49-7 206.3 High acidity, hydrophilic
1-[4-(2-Methylpropyl)phenyl]-ethanone (Imp. E) Benzene 4-(2-Methylpropyl), ketone 38861-78-8 190.3 Low polarity, ketone reactivity

*Estimated based on benzisothiazole core (C₇H₅NS = 135.2 g/mol) + 2-methylpropylamino group (C₄H₉NH = 73.1 g/mol).

Key Observations :

  • Lipophilicity : The benzisothiazole core likely increases lipophilicity compared to benzene-based analogs, enhancing membrane permeability but reducing aqueous solubility.
  • Functional Groups: The amino group in this compound may act as a hydrogen bond donor, contrasting with the amide (Imp. C) or carboxylic acid (Imp. B) groups, which exhibit stronger H-bonding or ionic interactions .
  • Metabolic Stability : The isothiazole ring may resist oxidative metabolism better than simple benzene derivatives, as sulfur-containing heterocycles often exhibit slower degradation .
Role of Directing Groups

highlights the use of N,O-bidentate directing groups in metal-catalyzed C–H functionalization. The amino group in this compound could serve as a directing group, enabling regioselective modifications—a property shared with compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .

Pharmacological Potential

Though direct data is unavailable, structural parallels to pharmaceuticals suggest possible applications:

  • Tranquilizers: Compounds like perimethazine () feature substituted piperidinol and phenothiazine moieties, indicating that nitrogen-heterocyclic systems are critical for CNS activity. The benzisothiazole core in the target compound may similarly interact with neurotransmitter receptors .
  • Enzyme Inhibition : The isothiazole ring’s electronic properties could modulate enzyme binding, analogous to pyrethroid-ethers like Etofenprox (), which target ion channels .

Biological Activity

3-(2-Methylpropyl)amino-2,1-benzisothiazole is a compound characterized by its unique structural features, including a benzisothiazole moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of agriculture and medicine. Its molecular formula is C11H14N2SC_{11}H_{14}N_{2}S, with a molecular weight of approximately 206.307 g/mol. The presence of the 2-methylpropyl group enhances its lipophilicity, potentially influencing its biological efficacy.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Chemical Structure C11H14N2S\text{Chemical Structure }C_{11}H_{14}N_{2}S

Table 1: Structural Characteristics of Related Compounds

Compound NameStructure CharacteristicsUnique Features
1,2-Benzisothiazol-3-amineBasic structure similar to benzisothiazolesExhibits strong antimicrobial properties
BenzisothiazolinoneContains a carbonyl group adjacent to thiazoleUsed primarily as a preservative
3-Amino-1,2-benzisothiazoleLacks bulky alkyl substituentsKnown for anti-inflammatory effects

Antimicrobial Properties

Research indicates that compounds related to benzisothiazoles exhibit a range of biological activities, including antimicrobial , antifungal , and anti-inflammatory properties. Specifically, studies have shown that this compound has significant activity against various pathogens, making it suitable for agricultural applications as a pesticide or herbicide .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets. Interaction studies have revealed that it can bind effectively to enzymes involved in pathogen metabolism, potentially inhibiting their activity .

Case Studies

  • Antiviral Activity : A study on related benzisothiazole derivatives demonstrated their effectiveness as inhibitors against Dengue and West Nile virus proteases. Compounds structurally similar to this compound exhibited over 50% inhibition against these viral proteins at concentrations around 10μM10\mu M .
  • Anti-inflammatory Effects : In another investigation focusing on anti-inflammatory properties, compounds derived from benzisothiazoles showed significant inhibition of pro-inflammatory cytokines and mediators. This suggests that this compound may also possess similar anti-inflammatory capabilities .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic pathways that ensure high yields and purity. The methods often focus on the functionalization of the benzisothiazole core to enhance biological activity while minimizing side reactions .

Q & A

Basic: What are the recommended synthetic routes for 3-(2-Methylpropyl)amino-2,1-benzisothiazole, and what critical parameters influence reaction efficiency?

Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:

  • Condensation with glacial acetic acid : React 2,1-benzisothiazole derivatives with 2-methylpropylamine in absolute ethanol under reflux (4–6 hours), followed by solvent evaporation under reduced pressure and purification via recrystallization .
  • Critical parameters : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (reflux at ~78°C for ethanol), and stoichiometric ratios (excess amine to drive completion). Side reactions, such as dimerization, can occur if reaction times exceed optimal durations .

Basic: How should researchers handle and store this compound to ensure stability and safety?

Answer:

  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture to prevent hydrolysis of the isothiazole ring .
  • Handling : Use PPE (gloves, lab coats) and work in a fume hood. The compound may cause respiratory irritation (LD50 250 mg/kg in rodents) .
  • Disposal : Follow hazardous waste protocols; incineration with scrubbers is recommended to avoid sulfur oxide emissions .

Advanced: What analytical techniques are most effective for characterizing the structural conformation of this compound and its derivatives?

Answer:

  • X-ray crystallography : Resolves bond angles (e.g., C–S–N at ~105°) and unit cell parameters (e.g., a=9.9039A˚,V=904.64A˚3a = 9.9039 \, \text{Å}, \, V = 904.64 \, \text{Å}^3) to confirm stereochemistry .
  • NMR spectroscopy : 1H^{1}\text{H}-NMR detects substituent effects (e.g., methylpropyl protons at δ 1.2–1.4 ppm; aromatic protons at δ 7.3–8.1 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 235.0921) and fragmentation patterns .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

Answer:

  • Structure-Activity Relationship (SAR) studies : Systematically vary substituents (e.g., electron-withdrawing groups on the benzisothiazole ring enhance anti-inflammatory activity) and correlate with bioassay results (e.g., COX-2 inhibition) .
  • Standardized assays : Use validated cell lines (e.g., RAW 264.7 macrophages for inflammation) and control for purity (HPLC ≥98%) to minimize variability .
  • Meta-analysis : Cross-reference crystallographic data with activity trends to identify conformation-dependent interactions .

Basic: What are the key considerations when designing in vitro assays to evaluate the pharmacological potential of this compound derivatives?

Answer:

  • Cell line selection : Use target-specific models (e.g., MCF-7 for anticancer screening; HEK-293 for receptor-binding assays) .
  • Dose optimization : Conduct dose-response curves (0.1–100 µM) to determine IC50_{50} values and assess cytotoxicity (via MTT assays) .
  • Controls : Include positive controls (e.g., aspirin for anti-inflammatory assays) and solvent controls (e.g., DMSO ≤0.1%) .

Advanced: What strategies are employed to minimize impurities during the synthesis of this compound, and how are these impurities characterized?

Answer:

  • Purification techniques : Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted amines; recrystallization from ethanol eliminates polar byproducts .
  • Impurity profiling : Use HPLC with reference standards (e.g., USP Benazepril-related compounds) to identify impurities like methylpropyl-substituted dimers (retention time ~12.3 min) .
  • Spectroscopic identification : LC-MS/MS distinguishes isobaric impurities (e.g., m/z 235.0921 vs. 235.0898 for hydroxylated analogs) .

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